molecular formula C8H12N2O3 B6184195 (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate CAS No. 2639424-51-2

(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate

Cat. No. B6184195
CAS RN: 2639424-51-2
M. Wt: 184.2
InChI Key:
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Description

(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate, also known as OXD-MDP, is a small molecule used in a variety of scientific research applications. OXD-MDP has a wide range of biochemical and physiological effects, and has been used in lab experiments to study a variety of biological processes.

Scientific Research Applications

(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, the role of oxidative stress in disease, and the role of oxidative stress in aging. Additionally, (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate has been used in the study of signal transduction pathways, gene expression, and protein-protein interactions.

Mechanism of Action

(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate is thought to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. This scavenging activity helps to reduce oxidative stress in cells, which can lead to a variety of beneficial effects. Additionally, (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate has been shown to modulate the activity of certain enzymes, such as caspases, and to inhibit certain pathways, such as the NF-kB pathway.
Biochemical and Physiological Effects
(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate can reduce oxidative stress and inflammation in cells, as well as modulate the activity of certain enzymes and pathways. Additionally, (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. In vivo studies have also shown that (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate can reduce oxidative stress, inflammation, and cell death in a variety of animal models.

Advantages and Limitations for Lab Experiments

(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and can be stored at room temperature. Additionally, it is relatively non-toxic and can be used in a variety of cell types and animal models. However, (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate does have some limitations. It is not as potent as some other antioxidants, and its effects may be limited in certain cell types and animal models.

Future Directions

There are several possible future directions for research on (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate. These include further studies on its mechanism of action, its effects on different cell types and animal models, and its potential applications in therapeutic treatments. Additionally, further studies could be conducted to explore the potential synergistic effects of (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate with other antioxidants. Finally, further studies could be conducted to explore the potential use of (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate as an adjuvant in vaccines or other treatments.

Synthesis Methods

(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate is synthesized from the reaction of 1,2,4-oxadiazole and 2,2-dimethylpropanoic acid. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at temperatures ranging from 0-50°C. The reaction is catalyzed by an acid, such as trifluoroacetic acid (TFA), and yields (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate as the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,4-oxadiazole-5-methanol to form the desired product.", "Starting Materials": [ "2,2-dimethylpropanoic acid", "thionyl chloride", "1,2,4-oxadiazole-5-methanol" ], "Reaction": [ "Step 1: React 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride.", "Step 2: Add 1,2,4-oxadiazole-5-methanol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the product by column chromatography to obtain (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate." ] }

CAS RN

2639424-51-2

Product Name

(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate

Molecular Formula

C8H12N2O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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